molecular formula C10H10F6MgO5 B12349703 Magnesium trifluoroacetylacetonate hydrate

Magnesium trifluoroacetylacetonate hydrate

Cat. No.: B12349703
M. Wt: 348.48 g/mol
InChI Key: VNMNETKTVJAPOI-PWODJZQNSA-L
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Description

Magnesium trifluoroacetylacetonate hydrate is a chemical compound with the molecular formula C10H10F6MgO5. It is known for its unique properties and applications in various fields of science and industry. This compound is often used as a precursor in the synthesis of other chemical compounds and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium trifluoroacetylacetonate hydrate can be synthesized through the reaction of magnesium salts with trifluoroacetylacetone in the presence of water. The reaction typically involves the following steps:

  • Dissolving magnesium chloride or magnesium nitrate in water.
  • Adding trifluoroacetylacetone to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures.
  • Isolating the product by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and controlled environments to ensure high purity and yield. The process may include additional purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium trifluoroacetylacetonate hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the trifluoroacetylacetonate ligand is replaced by other ligands.

    Coordination Reactions: It can form coordination complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Ligands: Such as phosphines, amines, and other chelating agents.

    Solvents: Such as water, ethanol, and acetone.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coordination reactions with phosphines may yield phosphine complexes of magnesium.

Scientific Research Applications

Magnesium trifluoroacetylacetonate hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other metal complexes and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as catalysts and coatings.

Mechanism of Action

The mechanism of action of magnesium trifluoroacetylacetonate hydrate involves its ability to form stable complexes with various metal ions and organic molecules. The trifluoroacetylacetonate ligand can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes. This coordination ability is crucial for its applications in catalysis and material synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium acetylacetonate
  • Magnesium benzoyltrifluoroacetonate
  • Magnesium hexafluoroacetylacetonate

Uniqueness

Magnesium trifluoroacetylacetonate hydrate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to similar compounds with different ligands.

Properties

Molecular Formula

C10H10F6MgO5

Molecular Weight

348.48 g/mol

IUPAC Name

magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate

InChI

InChI=1S/2C5H5F3O2.Mg.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;;

InChI Key

VNMNETKTVJAPOI-PWODJZQNSA-L

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.[Mg+2]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.[Mg+2]

Origin of Product

United States

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